

Aspergillumarin B: A Technical Overview of a Dihydroisocoumarin from a Marine-Derived Fungus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aspergillumarin B*

Cat. No.: B15600655

[Get Quote](#)

CAS Number: 1392495-07-6

Abstract

Aspergillumarin B is a dihydroisocoumarin derivative isolated from the marine-derived fungus *Aspergillus* sp.^[1] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies used for its study. While specific in-depth research on **Aspergillumarin B** is limited, this document consolidates the available information and draws comparisons with closely related and more extensively studied dihydroisocoumarins from *Aspergillus* species to provide a broader context for its potential applications and mechanisms of action.

Chemical Structure and Properties

Aspergillumarin B is a polyketide with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol.

Table 1: Chemical and Physical Properties of **Aspergillumarin B**

Property	Value	Source
CAS Number	1392495-07-6	Bioaustralis
Molecular Formula	C ₁₄ H ₁₈ O ₄	PubChem
Molecular Weight	250.29 g/mol	PubChem
IUPAC Name	(3R)-8-hydroxy-3-[(4S)-4-hydroxypentyl]-3,4-dihydro-1H-isochromen-1-one	PubChem
SMILES	C--INVALID-LINK-- CCC[C@@H]1CC2=C(C(=O)O1)C(=CC=C2)O	PubChem
Physical Description	Not explicitly reported, likely a solid at room temperature.	-
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	Bioaustralis

Biological Activity

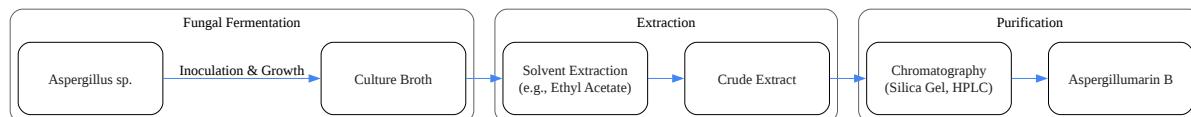
Initial studies have shown that **Aspergilluminarin B** exhibits weak antibacterial activity.

Table 2: Antibacterial Activity of **Aspergilluminarin B**

Target Organism	Activity	Concentration	Source
Staphylococcus aureus	Weak inhibition	50 µg/mL	[1]
Bacillus subtilis	Weak inhibition	50 µg/mL	[1]

Context from Related Dihydroisocoumarins

The broader class of dihydroisocoumarins isolated from various fungi, including *Aspergillus* and *Penicillium* species, has demonstrated a wide range of biological activities. These include:


- **Antimicrobial Activity:** Many dihydroisocoumarins exhibit activity against Gram-positive bacteria.[2][3][4] Some chlorinated derivatives have shown potent activity with MIC values ranging from 0.8 to 5.3 μ g/mL against various bacterial strains.[3] The mechanism of action for some of these compounds is thought to involve the inhibition of bacterial enzymes like β -lactamase.[3]
- **Anti-inflammatory Activity:** Natural products, including coumarin derivatives, have been shown to possess anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of transcription factors like NF- κ B.
- **Enzyme Inhibition:** Aspergillomarasmine, a different class of compounds also produced by *Aspergillus*, are known to be potent inhibitors of endothelin-converting enzyme.[5] While structurally distinct, this highlights the potential of *Aspergillus*-derived secondary metabolites to act as enzyme inhibitors.

Experimental Protocols

Detailed experimental protocols specifically for **Aspergillumarin B** are not widely available. However, based on the original isolation paper and general methods for studying natural products, the following protocols can be inferred.

Isolation and Purification of Aspergillumarin B

The isolation of **Aspergillumarin B** was first described from a culture of the marine-derived fungus *Aspergillus* sp., which was isolated from the fresh leaves of the mangrove tree *Bruguiera gymnorhiza*.[1]

[Click to download full resolution via product page](#)

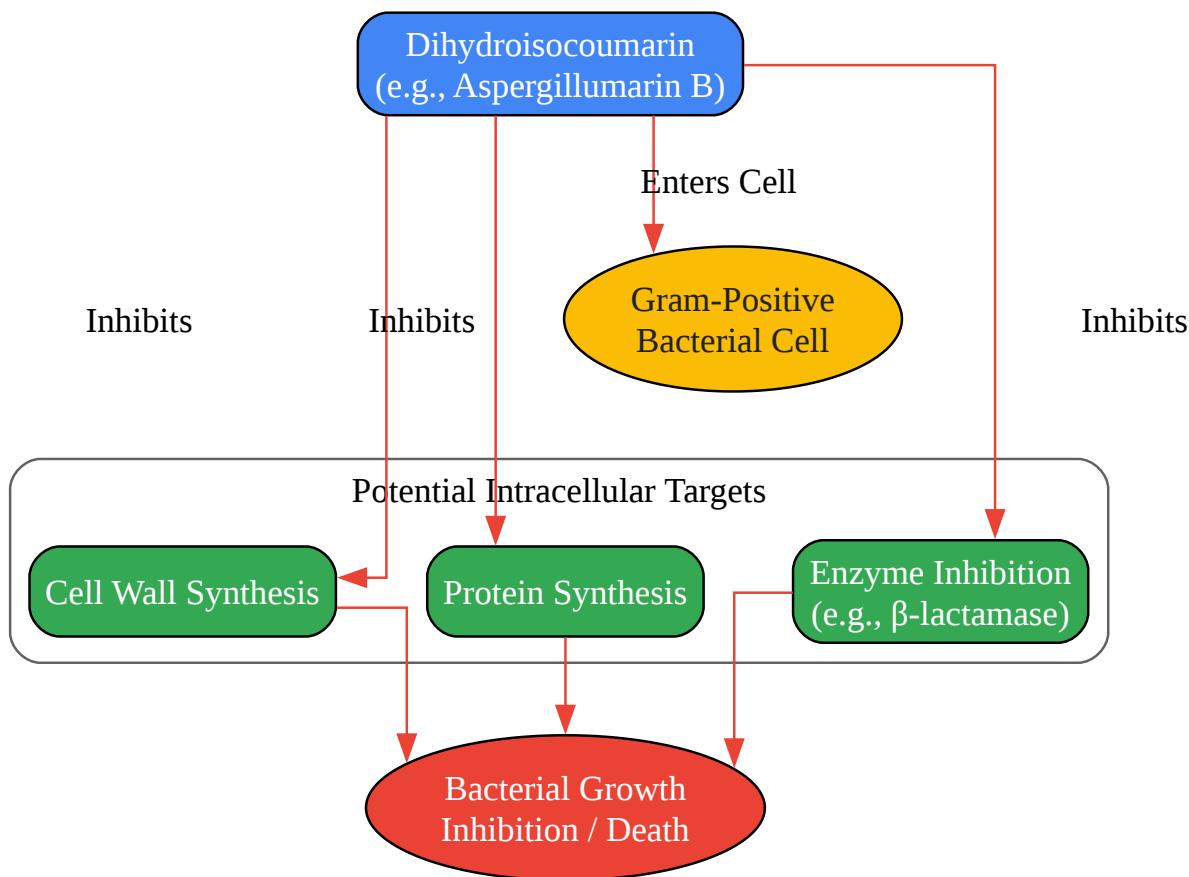
Caption: General workflow for the isolation of **Aspergilluminarin B**.

Methodology:

- Fermentation: The *Aspergillus* sp. is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
- Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
- Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing

The antibacterial activity of **Aspergilluminarin B** was likely determined using a standard method such as broth microdilution or agar diffusion assay to determine the Minimum Inhibitory Concentration (MIC).


Methodology (Broth Microdilution):

- Preparation of Inoculum: A standardized suspension of the test bacteria (*Staphylococcus aureus*, *Bacillus subtilis*) is prepared.
- Serial Dilution: The test compound (**Aspergilluminarin B**) is serially diluted in a multi-well plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions for bacterial growth.

- Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Mechanism of Action and Signaling Pathways

The specific mechanism of action for **Aspergilluminarin B** has not been elucidated. However, for the broader class of antibacterial dihydroisocoumarins, several mechanisms have been proposed.

[Click to download full resolution via product page](#)

Caption: Plausible antibacterial mechanisms of dihydroisocoumarins.

Given that many secondary metabolites from *Aspergillus* species are known to modulate complex cellular signaling pathways, it is plausible that **Aspergilluminarin B** could have an

impact on eukaryotic cell signaling. However, no specific studies have been conducted to investigate this. Fungal secondary metabolites are often regulated by complex signaling cascades within the producing organism, involving G protein-coupled receptors, MAP kinases, and various transcription factors.

Conclusion and Future Directions

Aspergilluminarin B is a structurally interesting dihydroisocoumarin with demonstrated, albeit weak, antibacterial activity. The current body of knowledge on this specific compound is limited, and further research is warranted to fully explore its biological potential. Future studies should focus on:

- Total Synthesis: Development of a synthetic route would enable the production of larger quantities for more extensive biological evaluation and the generation of analogues for structure-activity relationship studies.
- Broad Biological Screening: Testing **Aspergilluminarin B** against a wider range of bacterial and fungal pathogens, as well as in assays for cytotoxicity, anti-inflammatory, and enzyme inhibitory activities.
- Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which **Aspergilluminarin B** exerts its antibacterial effects.
- Investigation of Signaling Effects: Exploring the potential of **Aspergilluminarin B** to modulate signaling pathways in eukaryotic cells, which could reveal novel therapeutic applications.

The study of **Aspergilluminarin B** and related dihydroisocoumarins from marine fungi continues to be a promising area for the discovery of new bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in *Aspergillus oryzae* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus *Penicillium chrysogenum*: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus *Penicillium chrysogenum*: In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of 3,3'-Phenylmethylene-bis-4-hydroxycoumarins: Selective and Potent Inhibitors of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of aspergillomarasmine as endothelin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aspergilluminarin B: A Technical Overview of a Dihydroisocoumarin from a Marine-Derived Fungus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600655#aspergilluminarin-b-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

